molecular formula C13H20N6O2S B6436334 N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide CAS No. 2549051-18-3

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide

Katalognummer B6436334
CAS-Nummer: 2549051-18-3
Molekulargewicht: 324.40 g/mol
InChI-Schlüssel: MFBMMWHOTQESCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide, also known as N-methyl-N-(1-methyl-7-purin-6-yl)piperidin-4-ylmethanesulfonamide or N-methyl-N-methyl-7-purin-6-yl-piperidin-4-ylmethanesulfonamide, is a synthetic compound that has recently been studied for its potential therapeutic applications. It is an analog of the purine nucleoside adenosine and has been used in a variety of scientific research studies. This compound has been studied for its effects on biochemical and physiological processes, and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide has been studied for its potential therapeutic applications. This compound has been investigated for its ability to modulate the activity of adenosine receptors and to induce the production of nitric oxide. In addition, this compound has been studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential use as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Wirkmechanismus

Target of Action

The primary target of N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

This compound interacts with its target, PKB, in an ATP-competitive manner . It inhibits PKB with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA .

Biochemical Pathways

The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that it has potential as an antitumor agent.

Action Environment

For instance, the compound should be stored in an inert atmosphere at room temperature .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide in laboratory experiments include its relatively low cost and availability, its ability to modulate adenosine receptor activity, and its potential therapeutic effects. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Zukünftige Richtungen

Future research on N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide should focus on elucidating its mechanism of action, investigating its potential therapeutic applications, and exploring its potential effects on other biochemical and physiological processes. In addition, further research should be conducted to determine the optimal dosage and route of administration for this compound. Finally, further research should be conducted to determine the safety and efficacy of this compound in clinical trials.

Synthesemethoden

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methanesulfonamide can be synthesized from commercially available starting materials. The synthesis of this compound involves a series of steps, including the reaction of 7-methyl-7H-purin-6-amine with methylchloroformate, followed by the addition of piperidine, and finally the reaction with methanesulfonic acid. The synthesis of this compound has been well documented in the literature and is relatively straightforward.

Eigenschaften

IUPAC Name

N-methyl-N-[1-(7-methylpurin-6-yl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-17-9-16-12-11(17)13(15-8-14-12)19-6-4-10(5-7-19)18(2)22(3,20)21/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBMMWHOTQESCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.